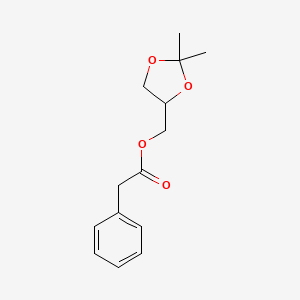![molecular formula C12H13F13O2S B14322069 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol CAS No. 104568-24-3](/img/structure/B14322069.png)
2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism by which 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethoxy}ethan-1-ol
- 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)amino]ethoxy}ethan-1-ol
Uniqueness
Compared to similar compounds, 2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol offers unique properties due to the presence of the sulfanyl group. This functional group can impart additional reactivity and versatility in chemical synthesis, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
104568-24-3 |
|---|---|
Molekularformel |
C12H13F13O2S |
Molekulargewicht |
468.28 g/mol |
IUPAC-Name |
2-[2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C12H13F13O2S/c13-7(14,1-5-28-6-4-27-3-2-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 |
InChI-Schlüssel |
UWVCOADHUZYAEX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
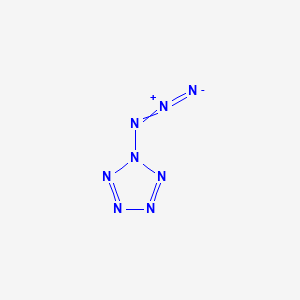
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
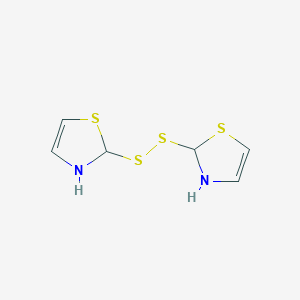
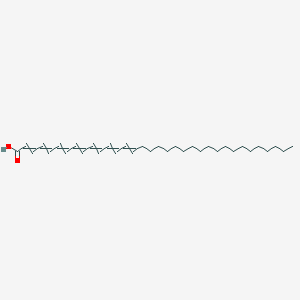
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
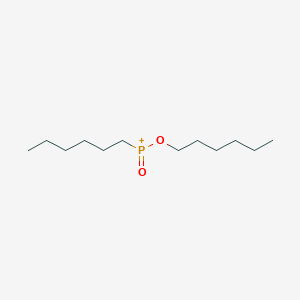
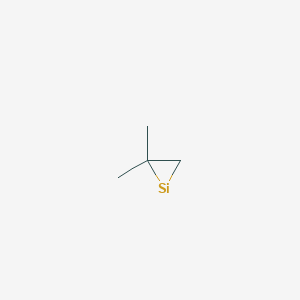
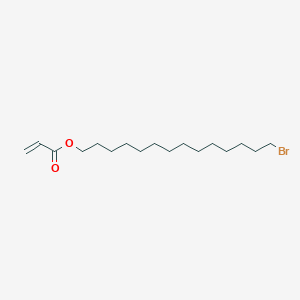

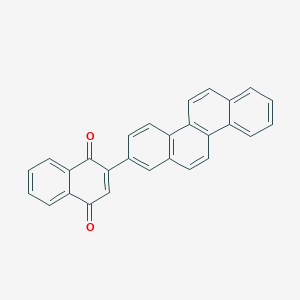
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)
